(1-cyclopropyl-1H-imidazol-2-yl)methanol

Description

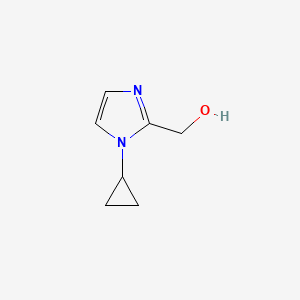

(1-Cyclopropyl-1H-imidazol-2-yl)methanol is a substituted imidazole derivative with the molecular formula C₇H₁₀N₂O (MW: 138.17 g/mol) and CAS number 135207-02-2 . Its structure features a cyclopropyl group attached to the imidazole ring’s nitrogen (N1) and a hydroxymethyl (-CH₂OH) group at the C2 position (SMILES: C1CC1N2C=CN=C2CO) . Key properties include:

Properties

IUPAC Name |

(1-cyclopropylimidazol-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c10-5-7-8-3-4-9(7)6-1-2-6/h3-4,6,10H,1-2,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWTLCOKMUKQZBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=CN=C2CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-cyclopropyl-1H-imidazol-2-yl)methanol typically involves the reaction of cyclopropyl-containing precursors with imidazole derivatives. One common method is the Grignard reaction, where a cyclopropylmagnesium bromide reacts with 2-formylimidazole to yield the desired product . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(1-Cyclopropyl-1H-imidazol-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The imidazole ring can be reduced under specific conditions to yield saturated imidazoline derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of cyclopropylimidazolecarboxylic acid.

Reduction: Formation of cyclopropylimidazoline derivatives.

Substitution: Formation of cyclopropylimidazole derivatives with various functional groups.

Scientific Research Applications

(1-Cyclopropyl-1H-imidazol-2-yl)methanol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-cyclopropyl-1H-imidazol-2-yl)methanol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and biochemical pathways. Additionally, the cyclopropyl group can enhance the compound’s binding affinity to certain receptors, modulating their function .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s cyclopropyl and hydroxymethyl groups distinguish it from other imidazole-based alcohols. Key analogs include:

Physicochemical Properties

- Collision Cross-Section (CCS) : The target compound’s CCS (130.9–143.7 Ų) is smaller than bulkier analogs like benzyl-substituted imidazoles, suggesting faster mobility in mass spectrometry-based analyses .

- Solubility: While explicit data are scarce, the hydroxymethyl group likely improves aqueous solubility compared to non-polar derivatives (e.g., 4,5-dimethylimidazoles) .

Pharmacological and Industrial Relevance

- Antimicrobial Potential: Nitro-imidazole derivatives () are well-known for antimicrobial activity, whereas the target compound’s applications remain underexplored but may leverage its unique steric profile .

- Synthetic Intermediates : The compound’s hydrochloride salt () and derivatives (e.g., methanesulfonyl chloride in ) are valuable in synthesizing bioactive molecules or ligands .

Biological Activity

(1-Cyclopropyl-1H-imidazol-2-yl)methanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and synthesis methods.

Chemical Structure and Properties

- Molecular Formula : CHNO

- SMILES : C1CC1N2C=CN=C2CO

- InChIKey : MWTLCOKMUKQZBK-UHFFFAOYSA-N

The compound features a cyclopropyl group attached to an imidazole ring, which is known for its biological significance. The hydroxymethyl group enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound may inhibit specific enzymes by binding to their active sites, thus modulating their activity. This mechanism is crucial for its potential use as an antimicrobial agent, where it can interfere with bacterial metabolic processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.0195 |

| Pseudomonas aeruginosa | 0.039 |

These results suggest that the compound exhibits significant antibacterial activity, making it a candidate for further development in treating bacterial infections .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study evaluated the effects of various imidazole derivatives, including this compound, showing promising results against multiple bacterial strains. The compound demonstrated a broad spectrum of activity, particularly against S. aureus and E. coli, with rapid bactericidal effects observed within hours of exposure .

- Enzyme Inhibition Studies : Research has indicated that the compound can serve as an enzyme inhibitor, potentially affecting pathways involved in bacterial virulence and survival. The interaction with metal ions within enzymes may also enhance its inhibitory effects, suggesting a dual mechanism of action .

- Comparative Studies : In comparative analyses with other imidazole derivatives, this compound was noted for its unique activity profile, attributed to the presence of the hydroxymethyl group which enhances solubility and interaction with biological targets .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions that include cyclization processes and functional group modifications. Recent advancements have focused on optimizing yields and purity through novel synthetic routes .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1-cyclopropyl-1H-imidazol-2-yl)methanol, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via oxidation of its precursor alcohol using Dess-Martin periodinane (DMP) in dichloromethane at 4°C, followed by quenching with sodium thiosulfate. Optimizing stoichiometry (e.g., 1.1 eq DMP per mmol substrate) and low-temperature conditions minimizes side reactions and improves purity . For cyclopropane ring formation, photochemical or transition metal-catalyzed methods are recommended, with reaction monitoring via TLC or HPLC to track intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodology :

- ¹H/¹³C NMR : Identify the cyclopropane protons (δ 0.5–1.5 ppm as triplets or quartets) and imidazole protons (δ 7.0–8.5 ppm). The methanol proton typically appears as a singlet at δ 4.5–5.0 ppm .

- FT-IR : Look for O-H stretching (~3200–3500 cm⁻¹) and imidazole ring vibrations (C=N stretching at ~1600 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H⁺] at m/z 169.18) and fragmentation patterns to validate the structure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodology : Contradictory antifungal data (e.g., variable MIC values against Candida spp.) may arise from strain-specific resistance or assay conditions. Standardize testing using CLSI guidelines, control for solvent effects (e.g., DMSO concentration), and validate results with orthogonal assays like time-kill curves or biofilm inhibition studies . Cross-reference computational predictions (e.g., molecular docking against CYP51) to reconcile discrepancies .

Q. What strategies enhance the pharmacokinetic profile of this compound derivatives for therapeutic applications?

- Methodology :

- Metabolic Stability : Introduce electron-withdrawing groups (e.g., -CF₃) on the imidazole ring to reduce CYP450-mediated oxidation. Use in vitro microsomal assays to quantify metabolic half-life .

- Solubility : Modify the methanol group to prodrug esters (e.g., acetyl or phosphate derivatives) for improved aqueous solubility. Validate via shake-flask or HPLC-UV methods .

Q. How do stereochemical variations in this compound impact biological activity, and what techniques enable enantiomeric resolution?

- Methodology : Enantiomers may exhibit divergent antifungal potencies due to target stereoselectivity. Use chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution (lipase-mediated kinetic resolution) to separate enantiomers. Confirm absolute configuration via X-ray crystallography (as in analogous fluorophenyl-imidazole structures) .

Q. What computational methods are employed to predict the reactivity and stability of this compound in synthetic pathways?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) optimize transition states for cyclopropane ring formation. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess susceptibility to electrophilic attack. Solvent effects can be modeled using the SMD continuum approach .

Q. How can environmental fate studies assess the ecological risks of this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.